Cas no 885949-47-3 (Methyl 3,5-diiodo-1H-indole-2-carboxylate)

Methyl 3,5-diiodo-1H-indole-2-carboxylate is a halogenated indole derivative with potential applications in pharmaceutical and organic synthesis. The presence of iodine atoms at the 3- and 5-positions enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The ester group at the 2-position offers further functionalization opportunities. This compound is particularly useful in the development of bioactive molecules due to the indole scaffold's prevalence in medicinal chemistry. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows. Proper handling and storage are recommended to maintain its integrity.
Methyl 3,5-diiodo-1H-indole-2-carboxylate structure
885949-47-3 structure
Product name:Methyl 3,5-diiodo-1H-indole-2-carboxylate
CAS No:885949-47-3
MF:C10H7NO2I2
MW:426.976
MDL:MFCD06200993
CID:3143173
PubChem ID:2764556

Methyl 3,5-diiodo-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3,5-diiodo-1H-indole-2-carboxylate
    • DTXSID501272639
    • 9X-0845
    • CS-0326093
    • AKOS005071565
    • 885949-47-3
    • MFCD06200993
    • MDL: MFCD06200993
    • Inchi: InChI=1S/C10H7I2NO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3
    • InChI Key: DSDHHKFKQJKTNJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 426.85662Da
  • Monoisotopic Mass: 426.85662Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1Ų
  • XLogP3: 3.5

Experimental Properties

  • Melting Point: 209-211°C

Methyl 3,5-diiodo-1H-indole-2-carboxylate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Methyl 3,5-diiodo-1H-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR15451-1g
Methyl 3,5-diiodo-1H-indole-2-carboxylate
885949-47-3
1g
£224.00 2025-02-19
TRC
M030395-500mg
Methyl 3,5-Diiodo-1H-indole-2-carboxylate
885949-47-3
500mg
$ 275.00 2022-06-04
Matrix Scientific
045995-1g
Methyl 3,5-diiodo-1H-indole-2-carboxylate, >95%
885949-47-3 >95%
1g
$228.00 2023-09-11
Matrix Scientific
045995-5g
Methyl 3,5-diiodo-1H-indole-2-carboxylate, >95%
885949-47-3 >95%
5g
$524.00 2023-09-11
abcr
AB257983-5g
Methyl 3,5-diiodo-1H-indole-2-carboxylate, 95%; .
885949-47-3 95%
5g
€696.70 2025-03-19
A2B Chem LLC
AH95604-1g
Methyl 3,5-diiodo-1h-indole-2-carboxylate
885949-47-3 >95%
1g
$343.00 2024-04-19
A2B Chem LLC
AH95604-5g
Methyl 3,5-diiodo-1h-indole-2-carboxylate
885949-47-3 >95%
5g
$737.00 2024-04-19
Chemenu
CM267878-5g
Methyl 3,5-diiodo-1H-indole-2-carboxylate
885949-47-3 95%
5g
$343 2023-02-01
abcr
AB257983-1 g
Methyl 3,5-diiodo-1H-indole-2-carboxylate, 95%; .
885949-47-3 95%
1g
€260.30 2023-04-27
Chemenu
CM267878-5g
Methyl 3,5-diiodo-1H-indole-2-carboxylate
885949-47-3 95%
5g
$343 2021-08-18

Additional information on Methyl 3,5-diiodo-1H-indole-2-carboxylate

Methyl 3,5-diiodo-1H-indole-2-carboxylate (CAS No. 885949-47-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 3,5-diiodo-1H-indole-2-carboxylate (CAS No. 885949-47-3) is a highly valuable intermediate in the realm of pharmaceutical synthesis, particularly in the development of novel bioactive compounds. Its unique structural features, characterized by the presence of two iodine atoms at the 3 and 5 positions of the indole ring and a methyl ester group at the 2 position, make it a versatile building block for various pharmacological applications.

The compound's molecular structure imparts significant reactivity, enabling it to undergo a wide range of chemical transformations that are essential for drug discovery and development. The iodine substituents, in particular, serve as excellent handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Methyl 3,5-diiodo-1H-indole-2-carboxylate has emerged as a key precursor in the synthesis of indole-based drugs that exhibit promising pharmacological properties. For instance, studies have demonstrated its utility in generating indole derivatives with anti-inflammatory, anticancer, and antimicrobial effects. The ability to easily modify its structure allows researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of these compounds, making them more suitable for therapeutic use.

The compound's significance is further underscored by its role in the development of targeted therapies. By leveraging its reactivity, scientists can design molecules that selectively interact with specific biological targets, thereby minimizing side effects and enhancing treatment efficacy. This approach is particularly relevant in the context of precision medicine, where personalized therapeutic strategies are becoming increasingly important.

Advances in synthetic methodologies have also contributed to the growing interest in Methyl 3,5-diiodo-1H-indole-2-carboxylate. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this intermediate. These innovations not only reduce costs but also improve the sustainability of pharmaceutical manufacturing processes. As a result, Methyl 3,5-diiodo-1H-indole-2-carboxylate is finding its way into industrial-scale syntheses of high-value pharmaceuticals.

The compound's applications extend beyond academic research and into clinical trials. Several ongoing studies are exploring its potential in treating various diseases by incorporating it into novel drug candidates. The versatility of Methyl 3,5-diiodo-1H-indole-2-carboxylate makes it an attractive choice for medicinal chemists who are seeking to develop innovative therapeutics.

In conclusion, Methyl 3,5-diiodo-1H-indole-2-carboxylate (CAS No. 885949-47-3) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in the pharmaceutical industry is set to grow even further.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885949-47-3)Methyl 3,5-diiodo-1H-indole-2-carboxylate
A1187243
Purity:99%/99%
Quantity:1g/5g
Price ($):154.0/413.0